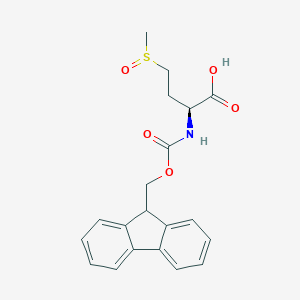

Fmoc-Met(O)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHRSUBRZOGRSW-HSYKDVHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428587 | |

| Record name | Fmoc-Met(O)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76265-70-8 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76265-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Met(O)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Met(O)-OH in Peptide Synthesis: A Technical Guide to Mitigating Methionine Oxidation

For researchers and professionals in peptide synthesis and drug development, the presence of methionine in a peptide sequence presents a significant challenge. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis, cleavage, and purification. This oxidation leads to the formation of methionine sulfoxide (Met(O)), resulting in a heterogeneous mixture of the desired peptide and its oxidized counterpart. Such mixtures complicate purification and can compromise the biological activity and characterization of the final product.

The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH) offers a robust and strategic solution to this problem. By intentionally incorporating methionine in its pre-oxidized sulfoxide form, a single, homogeneous peptide product is synthesized. This strategy simplifies purification and allows for a subsequent, high-yield reduction step to obtain the final, native peptide. This guide provides a comprehensive overview of the principles, protocols, and advantages of using this compound in solid-phase peptide synthesis (SPPS).

Core Principle: A Proactive Approach to Oxidation

The conventional approach using Fmoc-Met-OH in solid-phase peptide synthesis (SPPS) often yields a mix of the target peptide and its oxidized form, complicating purification and reducing the overall yield.[1][2] The this compound strategy circumvents this by embracing the oxidized state from the outset.

The core advantages of this "oxidation-reduction" approach are:

-

Homogeneous Crude Product: The synthesis yields a single peptide species containing Met(O), eliminating the need to separate the oxidized and non-oxidized forms.[3]

-

Simplified Purification: Peptides containing the more polar Met(O) residue exhibit different retention times in reverse-phase high-performance liquid chromatography (RP-HPLC), which often leads to easier separation from impurities.[4][5]

-

Improved Synthesis of Difficult Peptides: For hydrophobic and aggregation-prone sequences, the incorporation of the polar Met(O) residue can enhance solubility, reduce aggregation during synthesis, and improve both the quality and yield of the crude peptide.[4]

-

Controlled Final Product: After the Met(O)-containing peptide is purified to homogeneity, the sulfoxide is quantitatively reduced back to methionine, yielding a single, pure final product.[4]

The logical workflow of this strategy contrasts sharply with the standard method, as illustrated below.

Chemical Pathways and Transformations

The thioether group in the methionine side chain is the site of oxidation. During standard SPPS, particularly in the acidic conditions of the final cleavage step, various reactive species can convert this group into a sulfoxide. The this compound strategy controls this transformation by starting with the sulfoxide and reversing it under controlled conditions post-purification.

Experimental Protocols

Incorporation of this compound into the Peptide Sequence

The coupling of this compound follows standard, well-established Fmoc-SPPS protocols. It is treated like any other standard Fmoc-protected amino acid.

A. Resin Preparation and Swelling:

-

Place the desired solid-phase resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF).

-

Swell the resin in DMF for 30-60 minutes.

B. Standard SPPS Cycle for this compound:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this treatment once.[6]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent. A common system is N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure in DMF.[6]

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.

Cleavage and Global Deprotection

After synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard Reagent K cocktail is effective:

-

Trifluoroacetic acid (TFA): 94%

-

Phenol: 2%

-

Water: 2%

-

Thioanisole: 2%

-

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved Met(O)-peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6]

Purification of the Met(O)-Containing Peptide

Purify the crude Met(O)-peptide using standard reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The homogeneity of the product simplifies this step compared to separating mixtures of oxidized and non-oxidized peptides.

Reduction of Methionine Sulfoxide to Methionine

This final step is performed on the purified peptide in solution.

Protocol: Reduction using Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) [4][7]

-

Dissolve the purified, lyophilized Met(O)-peptide in a TFA-based solution (e.g., TFA/DCM 1:1 or aqueous TFA). A typical peptide concentration is 0.1-1.0 mM.

-

Add ammonium iodide (NH₄I, ~10 equivalents per Met(O) residue) and dimethyl sulfide (DMS, ~20 equivalents per Met(O) residue) to the solution. The solution will turn yellow/brown due to the formation of iodine.

-

Stir the reaction at room temperature for 30-60 minutes. The color should fade as the reaction proceeds.

-

Monitor the reaction by LC-MS to confirm the complete conversion of Met(O) to Met (indicated by a mass decrease of 16 Da).

-

Once complete, remove the solvent under a stream of nitrogen or by rotary evaporation.

-

Re-precipitate the final peptide in cold diethyl ether or directly desalt/purify using RP-HPLC to remove excess reagents.

-

Lyophilize the final pure peptide.

Data Summary

The choice of synthetic strategy has a profound impact on the process and outcome.

| Parameter | Standard Strategy (Fmoc-Met-OH) | This compound Strategy |

| Starting Amino Acid | Fmoc-Met-OH | This compound (as a diastereomeric mixture) |

| Crude Product | Heterogeneous mixture of Peptide-Met and Peptide-Met(O) | Homogeneous Peptide-Met(O)[3][4] |

| Purification | Complex; requires separation of closely eluting species | Simplified; purification of a single target peptide[4] |

| Post-Purification Step | None | Chemical reduction of Met(O) to Met |

| Key Advantage | Direct synthesis of the native sequence | High purity, improved yields for difficult sequences[4] |

| Primary Challenge | Uncontrolled oxidation, leading to difficult purification[1] | Requires an additional, highly efficient reduction step |

Several reagents can be employed for the final reduction step, each with specific characteristics.

| Reagent Cocktail | Key Components | Typical Conditions | Notes |

| Ammonium Iodide / DMS | NH₄I, Dimethyl Sulfide (DMS), TFA | 30-60 min, Room Temp | Mild and effective; compatible with most peptide modifications.[1][7] |

| Tetrabutylammonium Bromide | Bu₄NBr, Thioanisole, TFA | 5-15 min, Room Temp | Rapid reduction; compatible with aromatic and Cys-containing peptides.[7] |

| TMSBr / EDT | Trimethylsilyl Bromide (TMSBr), Ethanedithiol (EDT) | Anhydrous conditions | A rapid and effective alternative reagent system.[7] |

| HF / DMS | Hydrofluoric Acid, Dimethyl Sulfide (DMS) | Low HF concentration | Primarily used in Boc-SPPS but also effective for reducing Met(O).[7] |

Conclusion

The use of this compound in solid-phase peptide synthesis is a powerful and elegant strategy for overcoming the pervasive issue of methionine oxidation. By proactively incorporating methionine in its sulfoxide form, researchers can ensure the synthesis of a homogeneous product, which significantly simplifies purification, reduces aggregation in difficult sequences, and ultimately increases the yield of the desired high-purity peptide. The final reduction step is typically clean and quantitative, making this approach a superior choice for the reliable synthesis of complex, methionine-containing peptides for research and therapeutic development.

References

- 1. biotage.com [biotage.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Fmoc-Met(O)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of methionine sulfoxide residues. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid methionine, where the sulfur atom of the side chain is oxidized to a sulfoxide. The N-terminus is protected by the base-labile Fmoc group, making it suitable for Fmoc-based solid-phase peptide synthesis.

Chemical Structure

The structure of this compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino group of L-methionine sulfoxide.

Structural Identifiers:

| Identifier | Value |

| SMILES | C--INVALID-LINK--CC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| InChI | InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₅S | [1] |

| Molecular Weight | 387.45 g/mol | |

| CAS Number | 76265-70-8 | [1] |

| Appearance | White to off-white or slight yellow beige powder | [2] |

| Melting Point | 165 - 170 °C | [1] |

| Purity | ≥95.0% (acidimetric), ≥98% (TLC), ≥98.0% (HPLC) | [3] |

| Storage Temperature | 2-30°C, with recommendations for 0-8°C | [1] |

Solubility

This compound exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Solubility | Notes | Reference |

| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | Recommended solvent for SPPS coupling. | |

| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as an alternative to DMF. | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | Not a primary solvent for SPPS coupling reactions. | [2] |

| Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone | Soluble | DCM is generally a poor solvent for dissolving Fmoc-amino acids for coupling. | [2][4] |

Experimental Protocols

The following sections detail the experimental procedures for the use of this compound in peptide synthesis, including its incorporation, and the on-resin oxidation and reduction of the methionine side chain.

Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS.

Protocol for a single coupling cycle:

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling (Example with HATU):

-

In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (colorless or yellow beads) indicates complete coupling.

On-Resin Oxidation of Methionine to Methionine Sulfoxide

This protocol is for the conversion of a methionine residue already incorporated in the peptide chain to methionine sulfoxide on the solid support.

Protocol:

-

Swell the peptidyl-resin containing the methionine residue in DMF.

-

Prepare a solution of excess hydrogen peroxide (H₂O₂) in DMF.

-

Add the H₂O₂ solution to the resin and allow the reaction to proceed for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF and DCM to remove any unreacted oxidizing agent and byproducts.

-

The peptide can then be further elongated or cleaved from the resin.

On-Resin Reduction of Methionine Sulfoxide to Methionine

The reduction of methionine sulfoxide back to methionine can be advantageous for improving the solubility and purification of aggregation-prone peptides.[5]

References

The Double-Edged Sword: A Technical Guide to Methionine Oxidation in Peptides

For Researchers, Scientists, and Drug Development Professionals

Methionine, a sulfur-containing amino acid, is a key residue in peptides and proteins, playing a crucial role in their structure, function, and regulation. However, the thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide (MetO). This post-translational modification can have profound biological consequences, acting as both a damaging agent and a subtle regulatory mechanism. This guide provides an in-depth exploration of the multifaceted role of methionine oxidation, offering insights into its mechanisms, biological implications, and the analytical strategies used to study it.

The Chemistry and Biology of Methionine Oxidation

Methionine oxidation is a chemical transformation of the methionine residue, most commonly initiated by reactive oxygen species (ROS). This process converts the hydrophobic methionine into the more polar methionine sulfoxide, which can exist as two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide.[1] This seemingly simple modification can significantly alter a peptide's properties.

A critical aspect of methionine oxidation is its reversibility. The enzyme system of methionine sulfoxide reductases (Msrs) can reduce methionine sulfoxide back to methionine.[2][3] This system consists of two main enzymes: MsrA, which stereospecifically reduces the (S)-diastereomer of MetO, and MsrB, which reduces the (R)-diastereomer.[4][5] This enzymatic repair mechanism highlights the dynamic nature of methionine oxidation in biological systems.

The biological consequences of methionine oxidation are diverse and context-dependent.[2][6] It can be a marker of oxidative stress and a contributor to protein damage, implicated in aging and neurodegenerative diseases like Alzheimer's.[1][7] Conversely, the reversible oxidation and reduction of methionine residues can act as a sophisticated regulatory switch, modulating enzyme activity and participating in cell signaling pathways.[5][6] Furthermore, the oxidation of surface-exposed methionines can serve as an antioxidant mechanism, scavenging ROS and protecting more critical residues within the peptide or protein from oxidative damage.[8][9]

Quantitative Insights into Methionine Oxidation

The extent of methionine oxidation can vary significantly depending on the specific peptide, its local environment, and the nature of the oxidative stress. Quantitative analysis is crucial for understanding the impact of this modification.

| Peptide/Protein | Oxidizing Agent/Condition | Observed Oxidation (%) | Analytical Method | Reference |

| Human IgG2 Fc | tert-butyl hydroperoxide (tBHP) | Up to 100% for Met252 and Met428 | LC-MS | [10] |

| Monoclonal Antibody (mAb-A) | Peracetic acid (0-500 µM) | Dose-dependent increase | RP-UPLC-MS | [11] |

| Human Jurkat T-cells | Hydrogen peroxide stress | Variable (over 2000 sites quantified) | LC-MS/MS | [12] |

| Unstressed Human MJT cells | In vivo | Generally low, with some peptides showing 11-15% oxidation | LC-MS/MS with ¹⁸O-labeling | [13] |

| Tripeptide GlyMetGly | Hydrogen peroxide | Kinetic rate constant: 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ | Raman spectroscopy | [14] |

Impact on Peptide and Protein Therapeutics

In the context of drug development, particularly for therapeutic peptides and monoclonal antibodies (mAbs), methionine oxidation is a critical quality attribute that requires careful monitoring.[15] Oxidation of methionine residues within the complementarity-determining regions (CDRs) of an antibody can directly impact its antigen-binding affinity, potentially reducing the therapeutic efficacy.[16] Furthermore, oxidation in the Fc region of mAbs can alter their interaction with Fc receptors, such as the neonatal Fc receptor (FcRn), which can affect the drug's pharmacokinetic profile and circulating half-life.[10][13] The increased polarity resulting from methionine oxidation can also lead to conformational changes, decreased stability, and an increased propensity for aggregation.[17]

| Parameter Affected by Met Oxidation | Example | Quantitative Impact | Reference |

| Binding Affinity to Protein A | Human IgG2 Fc (Met252 and Met428 oxidation) | Main peak (no oxidation) KD = 1 nM; Prepeak C (fully oxidized) KD = 10 nM (a 10-fold decrease in affinity) | [10] |

| Binding Affinity to FcRn | Human IgG2 Fc (Met252 and Met428 oxidation) | Reduced binding affinity observed. | [10] |

| Thermal Stability | Recombinant monoclonal antibody | Reduced thermal stability upon oxidation. | [18] |

| Aggregation | Immunoglobulin light chain LEN | Oxidized protein formed amorphous aggregates instead of fibrils. | [17] |

Signaling Pathways and Regulatory Roles

Methionine oxidation is not merely a consequence of oxidative damage; it is an integral part of cellular signaling. The reversible nature of this modification allows it to function as a dynamic switch in response to cellular redox status.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation

Under pro-oxidant conditions, CaMKII can be activated independently of calcium/calmodulin through the oxidation of a pair of methionine residues (M281/282) in its regulatory domain.[4] This oxidation mimics the effect of autophosphorylation, leading to sustained kinase activity. This pathway has been implicated in apoptosis in cardiomyocytes.[4] The activity of MsrA can reverse this oxidation, highlighting a dynamic regulatory cycle.[4]

Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE signaling pathway is a primary cellular defense against oxidative stress.[9] Methionine availability and its redox state can influence this pathway. Increased L-methionine intake has been shown to activate Nrf2 by downregulating its inhibitors, Keap1 and Cul3.[19] This leads to the upregulation of ARE-driven antioxidant gene expression, enhancing the cell's capacity to counteract oxidative stress.[19]

Experimental Protocols and Workflows

Accurate detection and quantification of methionine oxidation are paramount for both basic research and pharmaceutical development. The following sections outline key experimental methodologies.

Induction of Methionine Oxidation with Hydrogen Peroxide

A common method to induce methionine oxidation in a controlled manner is through treatment with hydrogen peroxide (H₂O₂).

Protocol:

-

Sample Preparation: Dissolve the peptide or protein of interest in a suitable buffer (e.g., 0.1 M Tris, pH 8.0) to a known concentration (e.g., 4 mg/mL).[20]

-

Oxidation Reaction: Mix an equal volume of the peptide/protein solution with a solution of H₂O₂. The final concentration of H₂O₂ can be varied to achieve different levels of oxidation (e.g., a final concentration of 0.1% H₂O₂).[11] For time-course experiments, incubate the mixture at room temperature for various durations (e.g., 30 minutes to several hours).[20]

-

Reaction Quenching (Optional but Recommended): To stop the oxidation reaction, the excess H₂O₂ can be removed. This can be achieved through buffer exchange using spin desalting columns or by adding catalase.

-

Sample Storage: Store the oxidized samples at low temperatures (e.g., -80°C) to prevent further modifications. It is crucial to remove H₂O₂ before freezing, as freezing in the presence of H₂O₂ can lead to further oxidation.[21]

Quantification of Methionine Oxidation by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying and quantifying site-specific methionine oxidation. A typical workflow involves enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides.

Workflow:

-

Sample Preparation (with artifact control): To prevent artificial oxidation during sample preparation, a method involving stable isotope labeling can be employed.[20][22]

-

Treat the sample with H₂¹⁸O₂ to convert all unoxidized methionine residues to methionine sulfoxide with an ¹⁸O label. This "blocks" the methionines from further oxidation with ¹⁶O.[20][22]

-

Methionine residues that were already oxidized in vivo or during initial handling will retain the ¹⁶O in the sulfoxide group.

-

-

Enzymatic Digestion:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using a protease such as trypsin. This is typically an overnight incubation at 37°C.[13]

-

-

LC Separation: Separate the digested peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). Oxidized peptides are generally more polar and will elute earlier than their non-oxidized counterparts.[23]

-

MS and MS/MS Analysis:

-

The eluting peptides are introduced into a mass spectrometer.

-

A full MS scan determines the mass-to-charge ratio (m/z) of the peptides. The presence of methionine sulfoxide results in a mass increase of 16 Da (for ¹⁶O) or 18 Da (for ¹⁸O) compared to the unmodified peptide.

-

Tandem mass spectrometry (MS/MS) is used to fragment selected peptides and determine their amino acid sequence, confirming the site of oxidation.

-

-

Data Analysis:

-

Quantify the extent of oxidation by comparing the peak areas of the extracted ion chromatograms (EICs) for the oxidized and non-oxidized forms of the peptide.[13][22]

-

The ratio of the ¹⁶O-labeled sulfoxide to the ¹⁸O-labeled sulfoxide provides an accurate measure of the original in vivo or in situ oxidation level.[13][22]

-

Methionine Sulfoxide Reductase (Msr) Activity Assay

Assaying the activity of Msr enzymes is essential for understanding the cellular capacity to repair oxidized methionine residues.

Protocol (based on HPLC analysis):

-

Substrate Preparation: Use a synthetic substrate that mimics a protein-bound MetO, such as dabsyl-methionine-R,S-sulfoxide.[7][24]

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[7][24]

-

Reaction Termination: Stop the reaction by adding a solvent like acetonitrile, which precipitates the proteins.[7]

-

Analysis:

-

Centrifuge the sample to pellet the precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

The product, dabsyl-methionine, will have a different retention time than the substrate, dabsyl-methionine sulfoxide.

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

Conclusion

Methionine oxidation is a pivotal post-translational modification with a dual nature. While it can be a detrimental consequence of oxidative stress, leading to loss of function in peptides and therapeutic proteins, it also serves as a sophisticated and reversible regulatory mechanism in a variety of cellular processes. For researchers in academia and the pharmaceutical industry, a thorough understanding of the mechanisms, consequences, and analytical methods related to methionine oxidation is indispensable for advancing our knowledge of cellular biology and for the development of safe and effective peptide-based therapeutics. The continued development of sensitive and accurate analytical techniques will further illuminate the intricate roles of this fascinating modification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox modulation of cellular signaling and metabolism through reversible oxidation of methionine sensors in calcium regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cold Chemical Oxidation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Met(O)-OH vs. Fmoc-Met-OH: An In-depth Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of methionine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the methionine thioether side chain to oxidize to methionine sulfoxide. This oxidation can occur during the synthesis, cleavage, and purification steps, leading to a heterogeneous product that is difficult to purify. This technical guide provides a comprehensive analysis of two key strategies to address this issue: the use of the standard building block, Fmoc-Met-OH, with protocols to minimize oxidation, versus the proactive use of the pre-oxidized form, Fmoc-Met(O)-OH, followed by a post-synthesis reduction step. This document details the underlying chemistry, provides comparative data, and offers detailed experimental protocols to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Methionine Oxidation Challenge in SPPS

Methionine is a crucial amino acid in many biologically active peptides. However, its thioether side chain is highly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)), a mixture of two diastereomers.[1][2] This oxidation is a major side reaction during Fmoc-SPPS, particularly during the repetitive cycles of coupling and deprotection, and especially during the final cleavage from the resin with trifluoroacetic acid (TFA).[3] The resulting product is a mixture of the desired peptide and its oxidized forms, which can be difficult to separate by standard purification techniques like reverse-phase HPLC due to similar retention times. This leads to lower yields of the target peptide and adds complexity to the overall process.

Two primary approaches have been developed to manage this challenge:

-

Reactive Approach: Using the standard Fmoc-Met-OH building block and implementing strategies to prevent oxidation during synthesis and cleavage.

-

Proactive Approach: Employing the pre-oxidized This compound building block to intentionally incorporate methionine sulfoxide, which is then reduced back to methionine after purification of the single, oxidized peptide species.[4]

This guide will delve into a detailed comparison of these two methodologies.

Comparative Analysis: Fmoc-Met-OH vs. This compound

The choice between these two building blocks depends on several factors, including the length of the peptide, the number of methionine residues, the presence of other sensitive amino acids, and the desired final purity and yield.

| Parameter | Fmoc-Met-OH | This compound |

| Purity of Crude Peptide | Can be a heterogeneous mixture of the desired peptide and its oxidized forms. Purity is highly dependent on the effectiveness of preventative measures. | A more homogeneous crude product containing the uniformly oxidized peptide. This simplifies purification. |

| Overall Yield | Potentially lower due to product heterogeneity and purification challenges. | Can be higher due to simplified purification of a single species, although an additional reduction step is required. |

| Side Reactions during SPPS | Primary side reaction is the oxidation of the methionine thioether to methionine sulfoxide. S-alkylation can also occur during cleavage.[3] | The sulfoxide is stable under standard SPPS conditions, thus avoiding further oxidation. |

| Purification Complexity | Can be challenging due to the co-elution of the desired peptide and its oxidized forms. | Simplified, as a single oxidized species is purified before the final reduction step. |

| Post-Synthesis Steps | None, if oxidation is successfully prevented. | A mandatory reduction step is required to convert methionine sulfoxide back to methionine. |

| Cost-Effectiveness | The building block is generally less expensive, but costs can increase due to complex purification and lower yields. | The building block may be more expensive, but this can be offset by higher yields and reduced purification time. |

The Proactive Strategy: Utilizing this compound

The use of this compound offers a robust strategy to circumvent the issue of methionine oxidation during SPPS. By incorporating the amino acid in its oxidized form, a single, homogeneous peptide is synthesized, which can be purified to a high degree before the final reduction step. This approach is particularly advantageous for the synthesis of long peptides or those containing multiple methionine residues.

Experimental Protocol: Coupling of this compound

The coupling of this compound follows standard Fmoc-SPPS protocols and is compatible with common coupling reagents.

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates success).

Experimental Protocol: Post-Cleavage Reduction of Methionine Sulfoxide

After the synthesis and purification of the Met(O)-containing peptide, the sulfoxide must be reduced back to methionine. Several methods are available for this reduction.

Method 1: Ammonium Iodide and Dimethyl Sulfide (DMS)

This method is effective for the reduction of methionine sulfoxide.

Materials:

-

Purified Met(O)-containing peptide

-

Ammonium Iodide (NH₄I)

-

Dimethyl Sulfide (DMS)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolve the crude, oxidized peptide in TFA.

-

Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for the specific peptide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by HPLC to determine the optimal reaction time.

-

Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual reagents.

-

Dry the purified peptide under vacuum.

The Reactive Strategy: Using Fmoc-Met-OH and Preventing Oxidation

While the proactive approach offers many advantages, the use of Fmoc-Met-OH remains a common practice. Success with this strategy hinges on the effective prevention of oxidation throughout the synthesis and cleavage processes.

Experimental Protocol: Coupling of Fmoc-Met-OH

The coupling of Fmoc-Met-OH is carried out using standard SPPS protocols, with careful attention to reagent quality to minimize oxidative stress.

Materials:

-

Fmoc-Met-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

DMF (peptide synthesis grade, degassed)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 10 min). Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Met-OH (3-5 equivalents), the coupling reagent (e.g., HATU, 3.8 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF.

-

Confirmation of Coupling: Perform a Kaiser test.

Strategies to Minimize Oxidation During Cleavage

The final cleavage step is a critical point where methionine oxidation can occur. The use of specialized cleavage cocktails containing scavengers is essential.

Cleavage Cocktail Formulations:

-

For peptides without Cys(Trt): A solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃) has been shown to be effective in eradicating methionine oxidation.[3]

-

For peptides with Cys(Trt): A mixture of TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) with 1 mg/mL PPh₃ is recommended.[3]

-

Reagent H: A cocktail composed of TFA, phenol, thioanisole, 1,2-ethanedithiol (EDT), water, DMS, and ammonium iodide is also designed to prevent methionine oxidation.

General Cleavage Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Visualizing the Workflows

To further clarify the two distinct strategies, the following diagrams illustrate the key steps and decision points.

Caption: Workflow for SPPS using the Fmoc-Met-OH strategy.

Caption: Workflow for SPPS using the this compound strategy.

Conclusion and Recommendations

Both the reactive and proactive strategies for incorporating methionine into synthetic peptides have their merits. The traditional approach using Fmoc-Met-OH can be successful, provided that stringent measures are taken to prevent oxidation, particularly through the use of optimized cleavage cocktails. This method may be suitable for shorter peptides with a single methionine residue where the risk of oxidation is lower.

However, for more complex syntheses, such as long peptides or those with multiple methionine residues, the proactive strategy utilizing This compound is highly recommended. The ability to synthesize and purify a single, homogeneous oxidized peptide significantly simplifies the downstream processing and often leads to higher overall yields of the desired product. While this approach requires an additional post-purification reduction step, the benefits of improved purity and yield frequently outweigh this extra effort.

Ultimately, the choice of strategy should be made on a case-by-case basis, taking into account the specific characteristics of the target peptide and the resources available in the laboratory. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make an informed decision and achieve a successful synthesis of their methionine-containing peptides.

References

- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

The Strategic Advantage of Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of methionine residues presents a significant challenge due to the susceptibility of the thioether side chain to oxidation. This oxidation can lead to a heterogeneous mixture of the desired peptide and its sulfoxide and sulfone analogs, complicating purification and potentially impacting biological activity. The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH) as a strategic building block offers a robust solution to this problem. By intentionally incorporating the oxidized form of methionine, a uniform, more soluble crude peptide product is often obtained, which simplifies purification. Subsequent reduction of the methionine sulfoxide residue to methionine yields the final, homogeneous peptide. This technical guide provides an in-depth exploration of the benefits of this approach, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in overcoming challenges associated with methionine-containing peptides.

Introduction: The Methionine Oxidation Challenge in SPPS

Methionine, with its thioether side chain, is one of the two sulfur-containing proteinogenic amino acids. While essential for the structure and function of many peptides and proteins, its side chain is readily oxidized to methionine sulfoxide (Met(O)) and, irreversibly in biological systems, to methionine sulfone (Met(O2)).[1] This oxidation can occur at various stages of Fmoc-SPPS, including during cleavage from the resin, and can result in a crude product containing a mixture of the desired peptide and its oxidized forms.[2][3] This heterogeneity complicates the purification process by high-performance liquid chromatography (HPLC) and can lead to lower overall yields of the target peptide.

The use of this compound provides a proactive strategy to manage this issue. By employing the sulfoxide form from the outset, the synthesis proceeds with a homogeneous population of peptide chains, all containing Met(O).[4] This approach is particularly advantageous for the synthesis of hydrophobic and aggregation-prone peptides, where the increased polarity of the sulfoxide can improve solubility and reduce aggregation during synthesis and purification.[5]

Core Benefits of the this compound Strategy

The primary advantages of utilizing this compound in SPPS are:

-

Prevention of Uncontrolled Oxidation: By introducing methionine in its oxidized state, the issue of partial and unpredictable oxidation during synthesis and cleavage is circumvented, leading to a more uniform crude product.[4]

-

Improved Solubility and Reduced Aggregation: The polar sulfoxide group can disrupt the secondary structures that lead to peptide aggregation, a common problem with hydrophobic sequences. This enhanced solubility facilitates both the synthesis and the subsequent purification steps.[5]

-

Simplified Purification: A more homogeneous crude product with improved solubility characteristics simplifies the HPLC purification process, often leading to higher recovery of the desired peptide after the reduction step.[4][5]

-

Quantitative Reduction to Methionine: The methionine sulfoxide can be efficiently and quantitatively reduced back to methionine, yielding the final, native peptide.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that highlight the advantages of the this compound approach in the synthesis of challenging peptides.

| Peptide Sequence | Synthesis Strategy | Crude Product Quality | Overall Yield | Reference |

| TDP-43 (307-347) (aggregation-prone) | Standard SPPS with Fmoc-Met-OH | Moderate quality, significant aggregation | ~1% | [5] |

| TDP-43 (307-347) (aggregation-prone) | SPPS with this compound followed by reduction | Significantly improved quality and solubility | Not specified, but purification was facilitated | [5] |

| Human Calcitonin (hCT) (one Met residue) | Standard SPPS with Fmoc-Met-OH | Multiple by-products | 5% | [5] |

| Human Calcitonin (hCT) (one Met residue) | SPPS with this compound followed by reduction | Significantly reduced by-products, improved solubility | 10% | [5] |

| Aggregation-prone peptide from human prion protein | Standard SPPS with Fmoc-Met-OH | Hampered by aggregation | 2% | [5] |

| Aggregation-prone peptide from human prion protein | SPPS with this compound followed by reduction | Improved quality and solubility | 7% | [5] |

Table 1: Comparison of synthesis outcomes for aggregation-prone and methionine-containing peptides.

| Reduction Method | Reagents | Reaction Time | Outcome | Reference |

| Procedure 1 | Ammonium iodide and dimethyl sulfide | 2 hours | Slow reduction, some partially oxidized species remained | [5] |

| Procedure 2 | Tetrabutylammonium bromide and ethane-1,2-dithiol | Not specified | Unsatisfactory, inseparable mixture of products | [5] |

| Procedure 3 | Trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol | 5-15 minutes | Complete reduction without major by-products | [5] |

Table 2: Comparison of in-solution reduction protocols for methionine sulfoxide.

Experimental Protocols

General Protocol for Fmoc-SPPS Coupling of this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 45-90 minutes at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by yellow beads). If the test is positive, a second coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

Protocol for In-Solution Reduction of Methionine Sulfoxide

This protocol is adapted from a procedure using TMSBr and ethane-1,2-dithiol, which was found to be highly efficient.[5]

-

Peptide Dissolution: Dissolve the purified peptide containing Met(O) in a suitable solvent.

-

Addition of Reagents: Add trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol to the peptide solution.

-

Reaction: Allow the reaction to proceed for 5-15 minutes at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC to ensure complete reduction.

-

Work-up: Upon completion, the reaction mixture can be worked up to isolate the final reduced peptide.

Protocol for Reduction of Methionine Sulfoxide with NH4I and Me2S

This is a milder reduction method that can be suitable for sensitive peptides.[6]

-

Peptide Dissolution: Dissolve the peptide thioester containing Met(O) in a suitable solvent.

-

Addition of Reagents: Add ammonium iodide (NH4I) and dimethyl sulfide (Me2S) as a coreductant.

-

Reaction: Allow the reaction to proceed, monitoring by HPLC.

-

Work-up: Isolate the reduced peptide using standard procedures.

Mandatory Visualizations

Caption: General workflow for SPPS using this compound.

Caption: Logical relationship of the this compound strategy.

Conclusion

The strategic incorporation of this compound in solid-phase peptide synthesis represents a powerful tool for overcoming the persistent challenge of methionine oxidation. This approach leads to a more homogeneous crude product, which is particularly beneficial for the synthesis of aggregation-prone and hydrophobic peptides due to the increased polarity and solubility imparted by the sulfoxide group. The simplified purification and subsequent efficient reduction to the native methionine-containing peptide often result in higher overall yields and a more robust and reliable synthetic process. For researchers in peptide chemistry and drug development, the adoption of the this compound strategy can be a critical factor in the successful synthesis of complex and challenging peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Fmoc-Met(O)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH). This document collates critical data on the physicochemical properties, potential degradation pathways, and analytical methodologies essential for ensuring the integrity of this key reagent in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a pivotal building block in peptide synthesis, particularly for sequences containing methionine. The inherent susceptibility of the methionine thioether to oxidation during synthesis and cleavage can lead to undesired side products. Incorporating the pre-oxidized sulfoxide form, this compound, offers a strategic advantage by ensuring a homogenous product that is often more soluble and easier to purify.[1][2] The methionine sulfoxide can then be selectively reduced back to methionine post-purification if desired.[2] Understanding the stability profile of this compound is paramount for its effective use, ensuring the quality, reproducibility, and success of complex peptide manufacturing.

Physicochemical and Handling Data

This compound is typically supplied as a white to off-white crystalline powder. Proper handling in a well-ventilated area, using personal protective equipment (PPE), is recommended to avoid inhalation of dust. For detailed safety information, the supplier's Safety Data Sheet (SDS) should always be consulted.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 76265-70-8 | |

| Molecular Formula | C₂₀H₂₁NO₅S | |

| Molecular Weight | 387.45 g/mol | |

| Synonyms | N-α-Fmoc-L-methionine-DL-sulfoxide, Fmoc-L-methionine sulfoxide | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by temperature, humidity, light, and pH. While specific kinetic data for the standalone compound is not extensively published, its behavior can be inferred from general knowledge of Fmoc-amino acids and methionine sulfoxide chemistry. The primary points of instability are the Fmoc protecting group and the sulfoxide moiety.

Key Degradation Pathways:

-

Base-Catalyzed Fmoc Cleavage: The Fmoc group is notoriously labile to basic conditions. In solution, exposure to amines (e.g., residual piperidine from synthesis) or a basic pH can cleave the protecting group, yielding the free amino acid sulfoxide and dibenzofulvene. In solid form, impurities such as free amino acids can promote autocatalytic cleavage during long-term storage, reducing the reagent's stability.[3]

-

Thermal Degradation: High temperatures can induce the cleavage of the Fmoc group even in the absence of a base. Studies have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO.[4] While not a standard storage concern, it highlights the thermal sensitivity of the Fmoc group.

-

Hydrolytic Instability: In aqueous environments, particularly under non-neutral pH, both the Fmoc carbamate and the carboxylic acid functional group can be susceptible to hydrolysis, although the Fmoc group is generally stable under acidic conditions.

-

Further Oxidation: The methionine sulfoxide side chain can be further oxidized to methionine sulfone (Met(O₂)). This is a primary concern under oxidative stress conditions (e.g., exposure to peroxides or other oxidizing agents). This transformation is generally considered irreversible in biological and most chemical contexts.

-

Photodegradation: While specific photostability studies on this compound are limited, the fluorenyl moiety of the Fmoc group is a strong chromophore. Prolonged exposure to UV light may lead to degradation. Therefore, storage protected from light is a standard precautionary measure.

The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.

Caption: Potential degradation routes for this compound.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, proper storage is crucial. Based on supplier recommendations and chemical principles, the following conditions are advised.

Table 2: Recommended Storage Conditions for this compound

| Format | Temperature | Atmosphere/Conditions | Typical Shelf-Life | References |

| Solid (Powder) | 2°C to 8°C | Sealed, dry, protected from light. | Several years (if pure) | [5] |

| Solid (Powder) | -20°C | Sealed, dry, protected from light. | Long-term (>2 years) | |

| In Solvent (e.g., DMF) | -20°C | Aliquoted, sealed, desiccated. | Up to 1 month | |

| In Solvent (e.g., DMF) | -80°C | Aliquoted, sealed, desiccated. | Up to 6 months |

Note: The stability of the solid compound is highly dependent on its purity. The presence of residual solvents or free amino acids can significantly shorten its shelf-life.[3] It is recommended to use high-purity material and store it in a desiccator after opening.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.[6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile (ACN), methanol (MeOH)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber, pH meter

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Incubate at room temperature for 2-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid): Store solid this compound in an oven at 80°C for 7 days. Dissolve a sample in the stock solution solvent for analysis.

-

Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 60°C for 48 hours.

-

Photostability: Expose solid this compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Store a control sample of the stock solution and solid material at -20°C, protected from light.

-

Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak for optimal results.

Caption: General workflow for conducting a forced degradation study.

Stability-Indicating HPLC-MS Method

Objective: To separate and quantify this compound from its process-related impurities and potential degradation products.

Instrumentation & Reagents:

-

HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector and a mass spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection (UV) | 265 nm and 301 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 |

Mass Spectrometry Conditions (ESI+):

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a robust building block for peptide synthesis when handled and stored correctly. Its primary liabilities are the base and thermal sensitivity of the Fmoc group and the potential for further oxidation of the sulfoxide side chain. Stability is intrinsically linked to purity; therefore, using high-quality material is essential. For long-term storage, maintaining the solid compound at 2-8°C (or -20°C for extended periods), sealed from moisture and protected from light, will ensure its integrity. By implementing the stability-indicating analytical methods and understanding the potential degradation pathways outlined in this guide, researchers and drug developers can confidently utilize this compound to produce high-quality, complex peptides.

References

- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. 76265-70-8|this compound|BLD Pharm [bldpharm.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Met(O)-OH: Commercial Availability, Synthetic Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, the synthesis of methionine-containing peptides presents a significant challenge due to the susceptibility of the methionine thioether side chain to oxidation. This oxidation can occur during synthesis, cleavage, or purification, leading to a heterogeneous product mixture that is difficult to purify and characterize. The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH), a pre-oxidized form of the amino acid, offers a strategic solution to this problem. By incorporating this compound into the peptide sequence, a uniform, oxidized peptide is synthesized. This product can be easily purified and subsequently reduced back to the native methionine-containing peptide in a controlled, high-yielding final step. This approach is particularly valuable in the synthesis of aggregation-prone and hydrophobic peptides, where the increased polarity of the sulfoxide can improve solubility and chromatographic behavior.[1]

This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of methionine oxidation in cellular signaling pathways.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and manufacturing purposes. The following table summarizes key information from several prominent suppliers to aid in the selection of the most suitable product for your needs.

| Supplier | Catalog Number(s) | Purity Specification(s) | Available Quantities | CAS Number | Molecular Weight |

| Sigma-Aldrich (Novabiochem®) | 852054 | ≥95.0% (acidimetric), ≥98% (TLC), ≥98.0% (HPLC) | 1 g, 5 g, 25 g | 76265-70-8 | 387.45 |

| Aapptec Peptides | AFM103 | Lot-specific CoA | 1 g, 5 g, 25 g, 100 g | 76265-70-8 | 387.5 |

| Anaspec | AS-21088 | ≥95% (HPLC) | 5 g | 76265-70-8 | 387.5 |

| BLD Pharm | BLD-136053 | ≥98% | 1 g, 5 g, 25 g | 76265-70-8 | 387.45 |

| Fisher Scientific (EMD Millipore) | 852054-5G | ≥96% (HPLC) | 5 g | 76265-70-8 | 387.5 |

Physicochemical Properties

| Property | Value |

| Chemical Name | N-α-Fmoc-L-methionine-DL-sulfoxide |

| Molecular Formula | C₂₀H₂₁NO₅S |

| Appearance | White to off-white powder[2] |

| Storage Temperature | 2-8°C or 2-30°C depending on supplier[3][4] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures. The key distinction is the post-synthesis step required to reduce the methionine sulfoxide back to methionine.

I. Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines a standard manual coupling cycle. Automated synthesizers can be programmed to perform these steps.

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction).

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

II. Peptide Cleavage and Global Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers.

-

Dry the crude peptide-Met(O) under vacuum.

-

III. Post-Cleavage Reduction of Methionine Sulfoxide

The following protocols are adapted from Aapptec's Technical Bulletin 1153 for the reduction of Met(O) to Met.[5]

Method 1: Mercaptoethanol-based Reduction

-

Dissolve the crude peptide-Met(O) in water (approximately 100 µL per mg of peptide). Adjust the pH of the solution to 8.0 with triethylamine.

-

Cool the mixture in an ice bath.

-

Add mercaptoethanol (4 µL per mg of peptide) and 1 M ammonium fluoride (4 µL per mg of peptide).

-

Stir the mixture in the ice bath for 30 minutes.

-

Lyophilize the solution to obtain the crude reduced peptide.

-

Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: N-(methyl)mercaptoacetamide-based Reduction

-

Dissolve the crude peptide-Met(O) in 10% v/v aqueous acetic acid (approximately 200 µL to 1000 µL per mg of peptide).

-

Add 2-10 mg of N-(methyl)mercaptoacetamide.

-

Warm the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours. The reaction progress can be monitored by HPLC.

-

Lyophilize the mixture to obtain the crude reduced peptide.

-

Purify the final peptide by RP-HPLC.

Visualized Workflows and Pathways

SPPS Workflow Using this compound

The following diagram illustrates the overall workflow for synthesizing a methionine-containing peptide using the this compound strategy.

Caption: Workflow for peptide synthesis using this compound.

Methionine Oxidation in Cellular Signaling

The reversible oxidation of methionine residues in proteins is emerging as a critical post-translational modification for regulating cellular processes.[6] Reactive oxygen species (ROS) can oxidize methionine to methionine sulfoxide, altering protein structure and function. This modification can be reversed by the enzyme methionine sulfoxide reductase (Msr), which utilizes the thioredoxin (Trx) system.[6] This redox cycle can act as a molecular switch in signaling pathways.

One well-studied example is the regulation of Ca²⁺/calmodulin (CaM) signaling. Oxidation of methionine residues in CaM impairs its ability to activate target proteins, such as plasma membrane Ca²⁺-ATPase, thereby modulating calcium signaling.[6]

Caption: Methionine oxidation as a switch in Ca²⁺/Calmodulin signaling.

Conclusion

The use of this compound is a powerful and practical strategy for the synthesis of methionine-containing peptides, effectively circumventing the common problem of uncontrolled side-chain oxidation. By producing a homogeneous, oxidized peptide that can be efficiently purified and subsequently reduced, researchers can significantly improve the yield and purity of the final product. The commercial availability of high-quality this compound from multiple suppliers makes this approach readily accessible. Furthermore, the growing understanding of methionine oxidation as a key physiological regulator in signaling pathways adds another layer of importance to the study and synthesis of peptides containing this modified residue, opening new avenues for the design of therapeutic peptides and research tools.

References

- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 76265-70-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Novabiochem 76265-70-8 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fmoc-Met(O)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH) from its precursor, Fmoc-Met-OH. The strategic oxidation of the methionine side chain to its sulfoxide form is a critical tool in solid-phase peptide synthesis (SPPS), primarily to manage unintentional oxidation during the synthesis and cleavage processes. By incorporating the pre-oxidized this compound, a uniform peptide product is achieved, simplifying purification. The methionine sulfoxide can later be reduced back to methionine post-purification if desired.

This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this valuable amino acid derivative.

Overview of the Synthetic Transformation

The synthesis of this compound is a direct oxidation of the thioether side chain of Fmoc-Met-OH. This transformation is typically achieved using a mild oxidizing agent to prevent over-oxidation to the corresponding sulfone. Hydrogen peroxide (H₂O₂) is a commonly employed and effective oxidant for this purpose. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), which provides good solubility for the starting material.

The reaction proceeds readily at or below room temperature, yielding this compound as a mixture of diastereomers at the sulfur atom.

Chemical Reaction Pathway

Caption: Oxidation of Fmoc-Met-OH to this compound.

Quantitative Data Summary

While detailed quantitative studies comparing various solution-phase synthesis conditions are not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on on-resin synthesis protocols and general principles of methionine oxidation.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Fmoc-Met-OH | 1 equivalent | Starting material. |

| Hydrogen Peroxide (30% aq.) | 1.1 - 2.0 equivalents | Excess oxidant can be used to ensure full conversion. |

| Solvent | ||

| Dimethylformamide (DMF) | 5 - 10 mL per gram of Fmoc-Met-OH | Ensures dissolution of the starting material. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | The reaction is exothermic; cooling is recommended. |

| Reaction Time | 30 minutes - 2 hours | Reaction progress can be monitored by TLC or HPLC. |

| Work-up & Purification | ||